Trimethyl[(2-methyl-1-phenylcyclopropyl)oxy]silane
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Overview
Description
Trimethyl[(2-methyl-1-phenylcyclopropyl)oxy]silane is an organosilicon compound characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to a trimethylsilane group via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(2-methyl-1-phenylcyclopropyl)oxy]silane typically involves the reaction of 2-methyl-1-phenylcyclopropanol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
2-methyl-1-phenylcyclopropanol+trimethylchlorosilane→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction and improve the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(2-methyl-1-phenylcyclopropyl)oxy]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the silane group to a silanol or other reduced forms.
Substitution: The trimethylsilane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silanols or other reduced silicon-containing compounds.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Trimethyl[(2-methyl-1-phenylcyclopropyl)oxy]silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty polymers and materials with enhanced properties.
Mechanism of Action
The mechanism by which Trimethyl[(2-methyl-1-phenylcyclopropyl)oxy]silane exerts its effects involves the interaction of the silane group with various molecular targets. The silicon-oxygen bond can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. The cyclopropyl and phenyl groups contribute to the overall steric and electronic properties, affecting the compound’s behavior in different chemical environments.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylcyclopropane: Similar structure but lacks the phenyl group.
Phenyltrimethylsilane: Contains a phenyl group but lacks the cyclopropyl moiety.
Cyclopropyltrimethylsilane: Contains a cyclopropyl group but lacks the phenyl group.
Uniqueness
Trimethyl[(2-methyl-1-phenylcyclopropyl)oxy]silane is unique due to the combination of the cyclopropyl, phenyl, and trimethylsilane groups. This unique structure imparts specific reactivity and stability characteristics that are not observed in the similar compounds listed above.
Properties
CAS No. |
56011-29-1 |
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Molecular Formula |
C13H20OSi |
Molecular Weight |
220.38 g/mol |
IUPAC Name |
trimethyl-(2-methyl-1-phenylcyclopropyl)oxysilane |
InChI |
InChI=1S/C13H20OSi/c1-11-10-13(11,14-15(2,3)4)12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3 |
InChI Key |
WGONKFJSNNRXPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1(C2=CC=CC=C2)O[Si](C)(C)C |
Origin of Product |
United States |
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